molecular formula C13H21N3 B11810526 1-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine

1-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine

Cat. No.: B11810526
M. Wt: 219.33 g/mol
InChI Key: VMYKZNSLHJFKDM-UHFFFAOYSA-N
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Description

1-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine is a compound that belongs to the class of heterocyclic amines It features a piperidine ring fused with a pyridine ring, making it a significant molecule in various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine typically involves multi-step organic reactions. One common method includes the alkylation of 4-methyl-6-(piperidin-1-yl)pyridine with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted amine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

  • 1-(3-Pyridinyl)ethanamine
  • 1-(4-Methyl-2-piperidin-1-yl-pyrimidin-5-yl)ethanone
  • 3-(6-Fluoropyridin-3-yl)-2-benzonitrile

Uniqueness: 1-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine stands out due to its unique combination of a piperidine and pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications, offering advantages such as enhanced reactivity and specificity in binding to molecular targets.

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

1-(4-methyl-6-piperidin-1-ylpyridin-3-yl)ethanamine

InChI

InChI=1S/C13H21N3/c1-10-8-13(15-9-12(10)11(2)14)16-6-4-3-5-7-16/h8-9,11H,3-7,14H2,1-2H3

InChI Key

VMYKZNSLHJFKDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(C)N)N2CCCCC2

Origin of Product

United States

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